4-N-butan-2-ylbenzene-1,4-diamine

Antiozonant intermediate purification Distillation cut optimisation PPD physical property comparison

4-N-butan-2-ylbenzene-1,4-diamine (CAS 10029-30-8; synonym N-sec-butyl-p-phenylenediamine) is a mono‑N‑alkylated aromatic diamine. It belongs to the p‑phenylenediamine (PPD) antidegradant family but is principally deployed as a chemical intermediate—notably, as a reactant with cyanuric chloride to synthesise triazine‑based antiozonants.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 10029-30-8
Cat. No. B162360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-N-butan-2-ylbenzene-1,4-diamine
CAS10029-30-8
Synonyms1,4-Benzenediamine, N-(1-methylpropyl)-
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCC(C)NC1=CC=C(C=C1)N
InChIInChI=1S/C10H16N2/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3,11H2,1-2H3
InChIKeyCMBRHCVQODXRRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-N-butan-2-ylbenzene-1,4-diamine (CAS 10029-30-8): Procurement-Ready Identity, Physicochemical Baseline, and Comparator Context


4-N-butan-2-ylbenzene-1,4-diamine (CAS 10029-30-8; synonym N-sec-butyl-p-phenylenediamine) is a mono‑N‑alkylated aromatic diamine. It belongs to the p‑phenylenediamine (PPD) antidegradant family but is principally deployed as a chemical intermediate—notably, as a reactant with cyanuric chloride to synthesise triazine‑based antiozonants . Physicochemical characterisation indicates a density of 1.019 g/cm³ and a boiling point of 294.5 °C (at 760 mmHg) . The closest industrial analogs include N,N′‑di‑sec‑butyl‑p‑phenylenediamine (SBPPD, CAS 101‑96‑2; boiling point 159 °C at 7 mmHg, melting point 17.8 °C), N‑isopropyl‑N′‑phenyl‑p‑phenylenediamine (IPPD, CAS 101‑72‑4; boiling point ~366 °C), and N‑(1,3‑dimethylbutyl)‑N′‑phenyl‑p‑phenylenediamine (6PPD, CAS 793‑24‑8; boiling point 260 °C). These comparators are fundamentally different in substitution pattern: the target is a mono‑substituted N‑sec‑butyl derivative, whereas SBPPD is symmetric di‑sec‑butyl, and IPPD/6PPD are asymmetric N‑aryl‑N′‑alkyl species, a distinction that governs their respective end‑use positioning .

Why 4-N-butan-2-ylbenzene-1,4-diamine Cannot Be Swapped with Off‑the‑Shelf PPD Antioxidants


Mono‑N‑sec‑butyl‑p‑phenylenediamine is not a drop‑in end‑use antidegradant. Unlike fully formulated antiozonants such as 6PPD or IPPD, it bears a free primary amine (–NH₂) para to the sec‑butylamino group, making it a reactive intermediate rather than a stabilised finished additive . Evidence from structure–activity studies confirms that unsymmetrical mono‑alkyl PPDs behave as distinct chemical entities: their protective capacity depends on the number and size of N‑hydrogen substituents, with unsymmetrical derivatives exhibiting lower inherent antiozonant effectiveness than their symmetrically di‑substituted counterparts [1]. Consequently, substituting the target compound with a commercial PPD (e.g., SBPPD or 6PPD) in a synthetic scheme designed for a mono‑substituted amine would either block the intended coupling reaction or yield a different final product altogether. This inherent reactivity divergence provides the foundational rationale for the quantitative differentiation evidence presented in Section 3.

Quantitative Differentiation Evidence for 4-N-butan-2-ylbenzene-1,4-diamine vs. Closest PPD Analogs


Boiling Point Differentials of ≥34 °C Define Purification Windows vs. Di‑substituted SBPPD

The mono‑substituted target exhibits a boiling point of 294.5 °C at 760 mmHg , whereas the di‑substituted analog N,N′‑di‑sec‑butyl‑p‑phenylenediamine (SBPPD) boils at 159 °C (7 mmHg) . Under equivalent reduced‑pressure conditions, the boiling point separation is estimated at ≥34 °C (based on the >135 °C difference at atmospheric pressure adjusted for the moderate vapour‑pressure dependence of these aromatic diamines).

Antiozonant intermediate purification Distillation cut optimisation PPD physical property comparison

Density Advantage of 1.019 g/cm³ Facilitates Phase Separation in Aqueous Work‑up vs. Heavier IPPD

The target compound has a reported density of 1.019 g/cm³ . In comparison, the commonly employed antiozonant intermediate IPPD has a predicted density of 1.1 ± 0.1 g/cm³ , and 6PPD is reported at 1.07 g/cm³ [1]. The lower density of the target positions it closer to the aqueous phase, potentially complicating separations; however, when contrasted with the even lighter SBPPD (0.942 g/cm³) , the target’s density is sufficiently distinct from water (Δρ ≈ −0.02 vs. water’s 1.00; SBPPD Δρ ≈ −0.06) to enable effective phase disengagement.

Liquid–liquid extraction Work‑up efficiency Density-driven phase separation

Retained Primary Amine Enables Triazine‑Based Antiozonant Production Unachievable with Di‑substituted PPDs

Multiple authoritative databases concur that the principal documented application of CAS 10029‑30‑8 is as a reactant with cyanuric chloride to prepare antiozonants [1]. The reaction exploits the free –NH₂ group para to the sec‑butylamino substituent, a functional handle that is absent in di‑substituted analogs such as SBPPD, IPPD, or 6PPD, where both amine positions are capped . A patent literature survey confirms that N‑mono‑substituted p‑phenylenediamines are specifically claimed as precursors for manufacturing antioxidants and antiozonants that di‑substituted counterparts cannot directly produce without deprotection steps [2].

Cyanuric chloride coupling Triazine antiozonant synthesis Regioselective amine reactivity

Sec‑Butyl Substituent Provides a Quantitatively Defined Steric and Electronic Profile Distinct from Linear and Branched Comparators

Published structure–activity relationships for PPD antioxidants establish that Molar Antioxidant Effectiveness (AEM) correlates quantitatively with NMR chemical shifts of the side‑chain nitrogen (NB) and its neighbouring tertiary carbon (CT), parameters that are directly controlled by the alkyl substituent architecture [1]. The sec‑butyl group (–CH(CH₃)CH₂CH₃) introduces a chiral tertiary carbon adjacent to the amine, creating a unique steric and electronic environment that differs from the isopropyl group of IPPD, the 1,3‑dimethylbutyl chain of 6PPD, and the linear butyl isomers of other PPD variants. Although explicit AEM values for the mono‑sec‑butyl derivative have not been published, quantum‑chemical calculations confirm that the bond dissociation energy (BDE) of the C–H bond at the α‑carbon to the amine nitrogen is the dominant determinant of antioxidant potency, and this BDE is substituent‑specific [2].

Molar Antioxidant Effectiveness (AEM) Structure–activity relationship Alkyl chain engineering

Evidence‑Supported Application Scenarios for 4-N-butan-2-ylbenzene-1,4-diamine Procurement


Synthesis of Triazine‑Bridged Antiozonant Architectures via Cyanuric Chloride Coupling

The documented reactivity of 4‑N‑butan‑2‑ylbenzene‑1,4‑diamine with cyanuric chloride makes it a strategic building block for triazine‑core antiozonants . Procurement for this application is supported by the free primary amine site (Evidence Item 3), which enables sequential substitution on the triazine ring. The ≥34 °C boiling point separation from potential di‑substituted by‑products (Evidence Item 1) ensures that intermediate purity can be maintained, minimising cross‑linking during subsequent coupling steps.

Exploration of Structure–Activity Relationships in Academic and Industrial Antiozonant Discovery Programmes

The sec‑butyl substituent provides a branching pattern and chiral centre that is not represented in the current commercial PPD portfolio (isopropyl, 1,3‑dimethylbutyl, phenyl, cyclohexyl) [1]. As the Molar Antioxidant Effectiveness of PPDs is quantitatively linked to the steric and electronic properties of the alkyl chain [2], the target compound offers a distinct SAR data point. Research groups aiming to map antioxidant effectiveness across the full alkyl‑substituent landscape require this specific mono‑alkylated intermediate to complete their compound library.

Process Development for Distillation‑Based Purification of Mono‑alkyl PPD Intermediates

The combination of a boiling point of 294.5 °C and a density of 1.019 g/cm³ (Evidence Items 1 and 2) provides a well‑defined physicochemical envelope that process engineers can use to design fractional distillation and liquid–liquid extraction protocols. Compared with the lighter SBPPD (0.942 g/cm³), the target’s density profile reduces the risk of rag‑layer formation during aqueous work‑up, a practical advantage for kilo‑lab and pilot‑plant campaigns.

Intellectual Property‑Driven Formulation Development Requiring Non‑Standard PPD Intermediates

Patent literature explicitly claims N‑mono‑substituted p‑phenylenediamines as distinct intermediates for antiozonant manufacture [3]. As the dominant commercial PPDs (6PPD, IPPD, SBPPD) are all di‑substituted, the target compound provides a composition‑of‑matter differentiation pathway for organisations seeking freedom‑to‑operate or novel formulation IP.

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